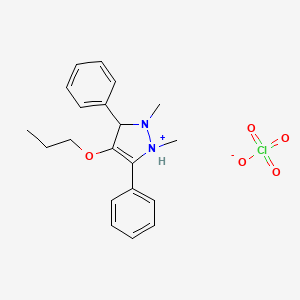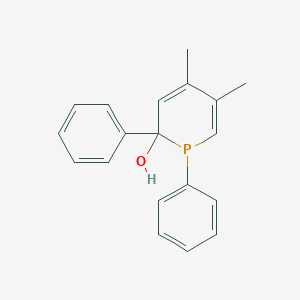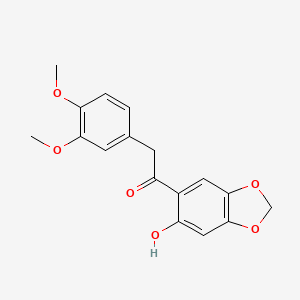
(Hex-1-en-2-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hex-1-en-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H20Si It is characterized by the presence of a hexenyl group attached to a silicon atom, which is further bonded to three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-en-2-yl)(trimethyl)silane typically involves the hydrosilylation of hex-1-yne with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The general reaction scheme is as follows:
Hex-1-yne+TrimethylsilaneCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Hex-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the double bond in the hexenyl group to a single bond, forming hexyl(trimethyl)silane.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, replacing one of the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) or alkoxides (e.g., RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hexyl(trimethyl)silane.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (Hex-1-en-2-yl)(trimethyl)silane is used as a reagent for introducing the hexenyl group into target molecules. It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology
Medicine
Research is ongoing to explore the potential of organosilicon compounds in medicinal chemistry, particularly in the development of new pharmaceuticals with improved stability and bioavailability.
Industry
In the materials science industry, this compound is used as a precursor for the production of silicon-based polymers and coatings. These materials are valued for their thermal stability, chemical resistance, and mechanical properties.
Mécanisme D'action
The mechanism of action of (Hex-1-en-2-yl)(trimethyl)silane in chemical reactions involves the interaction of the silicon atom with various reagents. The silicon atom, being electropositive, can stabilize negative charges on intermediates, facilitating reactions such as nucleophilic substitution and hydrosilylation. The hexenyl group can participate in reactions typical of alkenes, such as addition and polymerization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: (CH3)3SiH
Hex-2-en-1-yltrimethylsilane: C9H20Si
Triethylsilane: (C2H5)3SiH
Uniqueness
(Hex-1-en-2-yl)(trimethyl)silane is unique due to the presence of both a hexenyl group and a trimethylsilyl group. This combination imparts distinct reactivity and properties compared to other organosilicon compounds. For example, the hexenyl group allows for additional functionalization through reactions typical of alkenes, while the trimethylsilyl group provides stability and hydrophobicity.
Propriétés
Numéro CAS |
59549-81-4 |
|---|---|
Formule moléculaire |
C9H20Si |
Poids moléculaire |
156.34 g/mol |
Nom IUPAC |
hex-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-7-8-9(2)10(3,4)5/h2,6-8H2,1,3-5H3 |
Clé InChI |
QMRLQFYIWKMTJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)




![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)


![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)

![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)
